

An In-depth Technical Guide to 3,4-Dibromobenzoic Acid

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Compound of Interest

Compound Name: 3,4-Dibromobenzoic acid

Cat. No.: B1298454

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For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 3,4-Dibromobenzoic acid

This guide provides a comprehensive overview of **3,4-Dibromobenzoic acid**, a key chemical intermediate. It covers its physicochemical properties, synthesis, spectral data, and potential applications in drug development and biological research, with detailed experimental protocols and data presented for easy reference.

Physicochemical Properties

3,4-Dibromobenzoic acid is a halogenated aromatic carboxylic acid. Its properties make it a versatile building block in organic synthesis.^[1]

Property	Value	Reference
IUPAC Name	3,4-dibromobenzoic acid	[1]
CAS Number	619-03-4	[1]
Molecular Formula	C ₇ H ₄ Br ₂ O ₂	[1]
Molecular Weight	279.91 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	235-236 °C	
Boiling Point	356.0 ± 32.0 °C (Predicted)	
pKa	3.58 ± 0.10 (Predicted)	
Solubility	Very slightly soluble in water (0.27 g/L at 25°C).	

Synthesis of 3,4-Dibromobenzoic Acid

A common and effective method for the synthesis of **3,4-Dibromobenzoic acid** is the oxidation of 3,4-dibromotoluene using a strong oxidizing agent like potassium permanganate (KMnO₄).^[2] This reaction reliably converts the benzylic methyl group into a carboxylic acid.

Experimental Protocol: Oxidation of 3,4-Dibromotoluene

This protocol is adapted from the general procedure for the oxidation of substituted toluenes.^[2]

Materials:

- 3,4-Dibromotoluene
- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

- Sodium bisulfite (NaHSO_3) (for quenching)
- Distilled water
- Ethanol or methanol (for recrystallization)

Equipment:

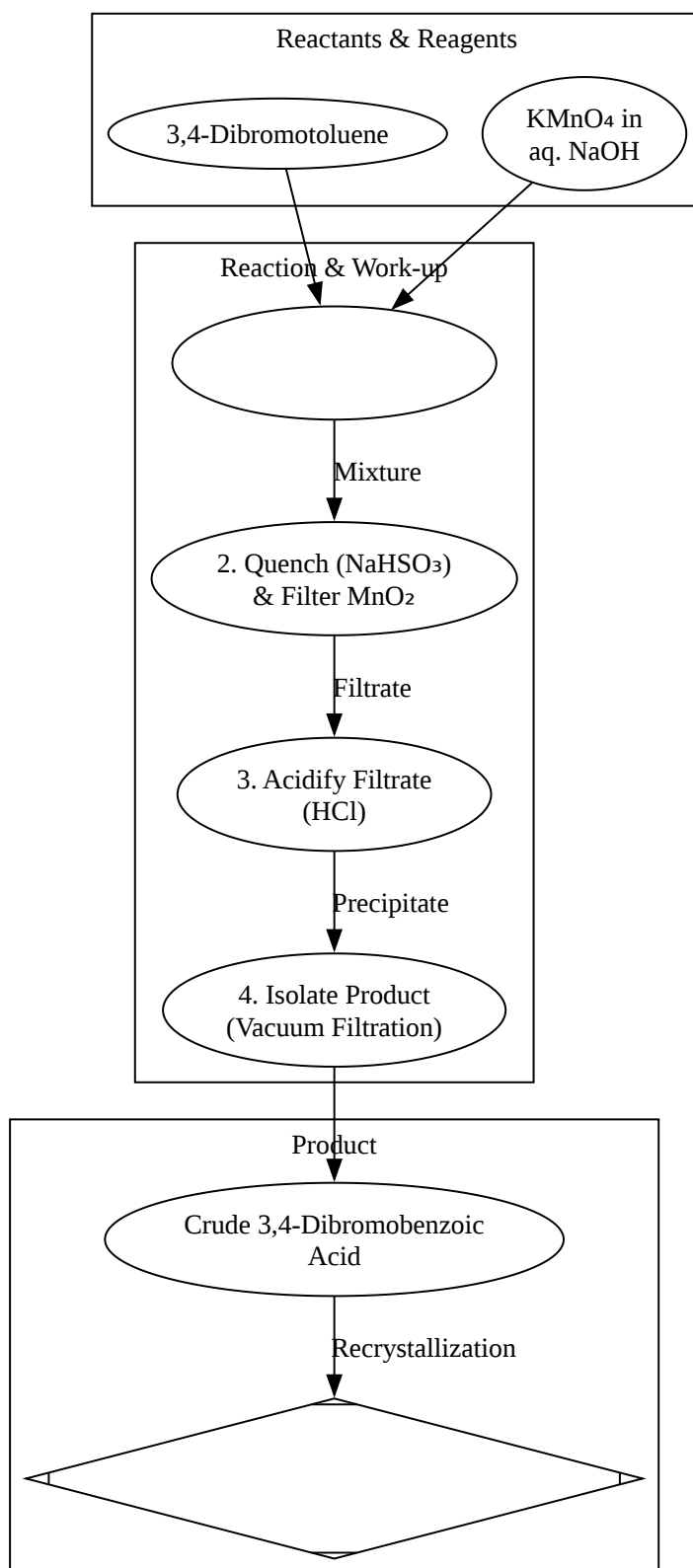
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Buchner funnel and flask
- Beakers
- pH paper or meter

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 3,4-dibromotoluene with a 10% aqueous solution of NaOH or KOH.
- **Addition of Oxidant:** While stirring vigorously, slowly add 3-4 equivalents of potassium permanganate in portions to the mixture. The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux.
- **Reflux:** After the addition of KMnO_4 is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
- **Quenching and Filtration:** Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite until the solution becomes colorless. Filter

the mixture through a Buchner funnel to remove the brown manganese dioxide (MnO_2) precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.

- **Acidification and Precipitation:** Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate with concentrated HCl or H_2SO_4 until the pH is approximately 2. **3,4-Dibromobenzoic acid** will precipitate as a white solid.
- **Isolation and Drying:** Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove any residual inorganic salts. Dry the product in a desiccator or a vacuum oven at a low temperature.
- **Purification (Optional):** For higher purity, the crude **3,4-Dibromobenzoic acid** can be recrystallized from a suitable solvent, such as an ethanol/water or methanol/water mixture.



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Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **3,4-Dibromobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	¹³ C NMR
Proton	δ (ppm)
H-2	~8.2 (d)
H-5	~7.8 (d)
H-6	~7.9 (dd)
COOH	~13.0 (s, br)

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of **3,4-Dibromobenzoic acid** shows characteristic absorptions for the carboxylic acid and the substituted aromatic ring.

Wavenumber (cm ⁻¹)	Functional Group	Description
3300-2500	O-H (Carboxylic Acid)	Very broad, strong
~3100	C-H (Aromatic)	Weak to medium
~1700	C=O (Carboxylic Acid)	Strong, sharp
1600-1450	C=C (Aromatic Ring)	Medium, multiple bands
~1300	C-O (Carboxylic Acid)	Medium
~1200	O-H Bend (Carboxylic Acid)	Medium, broad
Below 800	C-Br	Strong

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Fragment	Description
280/282	$[M]^+$	Molecular ion peak (isotope pattern for two Br atoms)
263/265	$[M-OH]^+$	Loss of hydroxyl radical
235/237	$[M-COOH]^+$	Loss of carboxyl group
156	$[C_6H_3Br]^+$	Loss of a bromine and carboxyl group
75	$[C_6H_3]^+$	Benzene ring fragment after loss of both Br atoms

Applications in Drug Development and Biological Activity

While direct biological activity data for **3,4-Dibromobenzoic acid** is limited, its structural features and the activities of related compounds suggest several areas of potential interest for researchers and drug development professionals.

Role as a Pharmaceutical Intermediate

3,4-Dibromobenzoic acid serves as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid group allows for amide bond formation, esterification, and other transformations, while the bromine atoms can be utilized in cross-coupling reactions (e.g., Suzuki, Heck) to build larger molecular scaffolds.

Although specific blockbuster drugs directly derived from **3,4-dibromobenzoic acid** are not prominent in publicly available literature, its analogs are key components in various therapeutic agents. For instance, brominated and di-brominated phenolic structures, which can be synthesized from precursors like **3,4-dibromobenzoic acid**, have been investigated as potent

inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity.[3]

Potential Biological Activities

Based on structure-activity relationships of similar compounds, **3,4-Dibromobenzoic acid** may be investigated for the following activities:

- **Enzyme Inhibition:** Benzoic acid and its derivatives are known to inhibit various enzymes. For example, studies have shown that hydroxylated benzoic acids can inhibit α -amylase, an enzyme involved in carbohydrate digestion.[4] The halogenated nature of **3,4-dibromobenzoic acid** could confer inhibitory activity against other classes of enzymes.
- **Antimicrobial Properties:** Halogenation of aromatic compounds is a common strategy to enhance antimicrobial activity.[4] The presence of two bromine atoms on the benzene ring suggests that **3,4-Dibromobenzoic acid** could be a candidate for antimicrobial screening.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., α -Amylase)

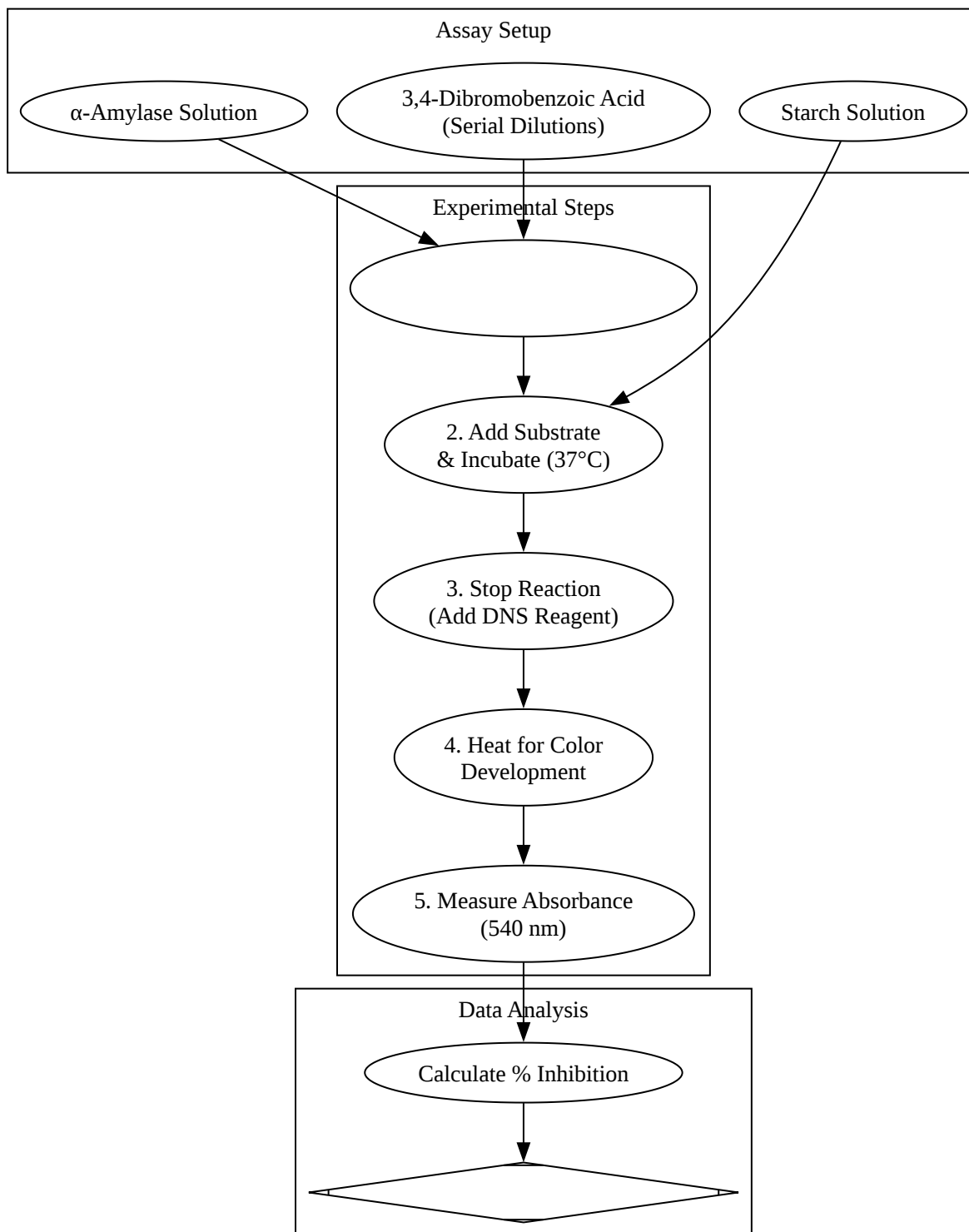
This protocol provides a general framework for screening **3,4-Dibromobenzoic acid** for inhibitory activity against an enzyme like α -amylase.[4]

Materials:

- α -Amylase solution (e.g., from porcine pancreas)
- Starch solution (substrate)
- **3,4-Dibromobenzoic acid** stock solution (dissolved in a suitable solvent like DMSO)
- Phosphate buffer (pH 6.9)
- Dinitrosalicylic acid (DNS) reagent
- 96-well microplate
- Microplate reader

Procedure:

- **Preparation:** Prepare serial dilutions of the **3,4-Dibromobenzoic acid** stock solution in the phosphate buffer.
- **Pre-incubation:** In a 96-well plate, add a fixed volume of the α -amylase solution to each well, followed by the various concentrations of the **3,4-Dibromobenzoic acid** solutions. Include a control with the solvent only. Pre-incubate the plate at 37°C for 10 minutes.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding a fixed volume of the starch solution to all wells.
- **Incubation:** Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
- **Reaction Termination and Color Development:** Stop the reaction by adding the DNS reagent to each well. Heat the plate in a boiling water bath for 5 minutes to allow for color development.
- **Measurement:** After cooling to room temperature, measure the absorbance of each well at 540 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control. The IC_{50} value (the concentration required to inhibit 50% of the enzyme's activity) can be determined by plotting the inhibition percentage against the compound concentration.



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